molecular formula C8H10O3 B047418 3-Acetoxy-2-cyclohexen-1-one CAS No. 57918-73-7

3-Acetoxy-2-cyclohexen-1-one

Cat. No. B047418
Key on ui cas rn: 57918-73-7
M. Wt: 154.16 g/mol
InChI Key: WCOGDENGOYPPMR-UHFFFAOYSA-N
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Patent
US08697744B2

Procedure details

According to Scheme 4 Step 1: Acetyl chloride (19.6 mmol, 1.39 mL) was added to a solution of cyclohexane-1,3-dione (17.8 mmol, 2.00 g) and pyridine (17.8 mmol, 1.28 mL) in CHCl3 (60 mL) and the reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched with the addition of water and the organic phase was washed with a solution of HCl (0.1 M, 30 mL), a saturated solution of NaHCO3 (30 mL) and water (30 mL). The organic phase was dried over Na2SO4 and concentrated to yield 3-oxocyclohex-1-enyl acetate (13.2 mmol, 2.04 g, 74%) as a yellow oil.
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[C:5]1(=[O:12])[CH2:10][CH2:9][CH2:8][C:7](=[O:11])[CH2:6]1.N1C=CC=CC=1>C(Cl)(Cl)Cl>[C:1]([O:11][C:7]1[CH2:8][CH2:9][CH2:10][C:5](=[O:12])[CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.39 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
2 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
1.28 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with the addition of water
WASH
Type
WASH
Details
the organic phase was washed with a solution of HCl (0.1 M, 30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.2 mmol
AMOUNT: MASS 2.04 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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